H-DL-Pyr-D-Pro-D-Ser-Lys-Asp-Ala-D-Phe-aIle-Gly-Leu-Met-NH2
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Overview
Description
The compound “H-DL-Pyr-D-Pro-D-Ser-Lys-Asp-Ala-D-Phe-aIle-Gly-Leu-Met-NH2” is a synthetic peptide composed of a sequence of amino acids. This peptide is designed for specific biological and chemical applications, often used in research to study protein interactions, enzyme functions, and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Pyr-D-Pro-D-Ser-Lys-Asp-Ala-D-Phe-aIle-Gly-Leu-Met-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or Oxyma Pure.
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to ensure high throughput and reproducibility. The process is scaled up by optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at methionine residues, forming methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical synthesis with modified amino acids.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry
The peptide is used to study peptide bond formation, stability, and interactions with other molecules. It serves as a model compound in the development of new synthetic methodologies and analytical techniques.
Biology
In biological research, this peptide is employed to investigate protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways. It can be used as a substrate or inhibitor in enzymatic assays.
Medicine
The peptide has potential therapeutic applications, including the development of peptide-based drugs for targeting specific proteins or receptors. It is also used in vaccine development and as a diagnostic tool.
Industry
In the industrial sector, the peptide is utilized in the production of bioadhesive materials, biosensors, and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of “H-DL-Pyr-D-Pro-D-Ser-Lys-Asp-Ala-D-Phe-aIle-Gly-Leu-Met-NH2” depends on its specific sequence and the biological context in which it is used. Generally, the peptide interacts with target proteins or receptors through specific binding sites, modulating their activity or function. The molecular targets and pathways involved can vary, including enzyme inhibition, receptor activation, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
H-DL-Pyr-D-Pro-D-Ser-Lys-Asp-Ala-D-Phe-aIle-Gly-Leu-Met-OH: Similar sequence but with a carboxyl group at the C-terminus instead of an amide group.
H-DL-Pyr-D-Pro-D-Ser-Lys-Asp-Ala-D-Phe-aIle-Gly-Leu-Met-OMe: Similar sequence but with a methyl ester group at the C-terminus.
Uniqueness
The uniqueness of “H-DL-Pyr-D-Pro-D-Ser-Lys-Asp-Ala-D-Phe-aIle-Gly-Leu-Met-NH2” lies in its specific sequence and the presence of an amide group at the C-terminus, which can influence its stability, solubility, and biological activity. This peptide’s design allows for targeted interactions and applications in various scientific fields.
Properties
Molecular Formula |
C54H85N13O15S |
---|---|
Molecular Weight |
1188.4 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2R)-3-hydroxy-2-[[(2R)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72)/t30-,31+,33+,34+,35?,36+,37-,38+,39-,40-,44+/m1/s1 |
InChI Key |
AYLPVIWBPZMVSH-OHMFWOLTSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CO)NC(=O)[C@H]2CCCN2C(=O)C3CCC(=O)N3 |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |
Origin of Product |
United States |
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